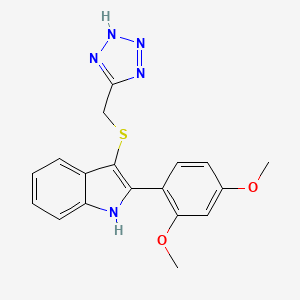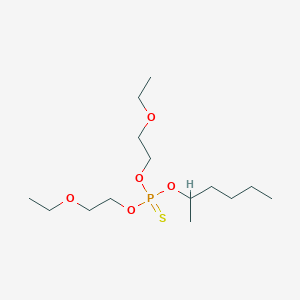
Molybdenum--titanium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–titanium (1/3) is a compound consisting of molybdenum and titanium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of molybdenum and titanium results in a material that exhibits high strength, corrosion resistance, and thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–titanium (1/3) typically involves high-temperature methods. One common approach is the short-time melting of pressed powder mixtures of molybdenum and titanium using a high-frequency furnace. This process is conducted under an argon atmosphere to prevent oxidation . The reaction conditions often include temperatures ranging from 1200°C to 1950°C, depending on the desired phase and properties of the final product .
Industrial Production Methods: In industrial settings, the production of molybdenum–titanium (1/3) may involve advanced metallurgical techniques such as vacuum arc remelting or electron beam melting. These methods ensure the purity and homogeneity of the alloy, which are crucial for its performance in high-stress applications. The use of protective atmospheres, such as argon or helium, is essential to prevent contamination during the melting and solidification processes .
Análisis De Reacciones Químicas
Types of Reactions: Molybdenum–titanium (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, when exposed to oxygen at elevated temperatures, the compound can form oxides such as molybdenum trioxide (MoO3) and titanium dioxide (TiO2) .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–titanium (1/3) include hydrogen peroxide, which acts as both an oxidizing and complexing agent . Other reagents may include acids, hydroxides, and ammonia, depending on the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of molybdenum–titanium (1/3) include various oxides and mixed metal oxides. These products are often characterized by their high thermal stability and resistance to corrosion, making them suitable for use in harsh environments .
Aplicaciones Científicas De Investigación
Molybdenum–titanium (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology and medicine, the compound’s biocompatibility makes it a candidate for use in medical implants and prosthetics . Additionally, its high strength and corrosion resistance make it valuable in industrial applications, such as aerospace and automotive engineering .
Mecanismo De Acción
The mechanism of action of molybdenum–titanium (1/3) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates electron transfer by providing active sites for the adsorption and activation of reactants. In biological systems, the compound’s biocompatibility is attributed to its ability to form stable oxide layers that prevent adverse reactions with bodily tissues .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to molybdenum–titanium (1/3) include other molybdenum-titanium alloys, as well as alloys containing elements such as niobium, tungsten, and vanadium . These compounds share some properties, such as high strength and corrosion resistance, but differ in their specific applications and performance characteristics.
Uniqueness: Molybdenum–titanium (1/3) is unique due to its specific ratio of molybdenum to titanium, which imparts a balance of properties that are not found in other alloys. This compound’s combination of high thermal stability, corrosion resistance, and biocompatibility makes it particularly valuable in applications where these properties are critical .
Propiedades
Número CAS |
71893-12-4 |
|---|---|
Fórmula molecular |
MoTi3 |
Peso molecular |
239.55 g/mol |
Nombre IUPAC |
molybdenum;titanium |
InChI |
InChI=1S/Mo.3Ti |
Clave InChI |
CAMZMVFMXVUDRS-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Ti].[Ti].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


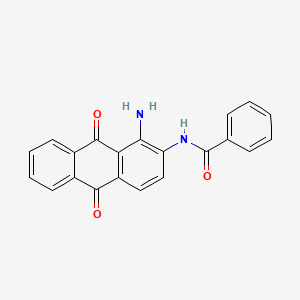
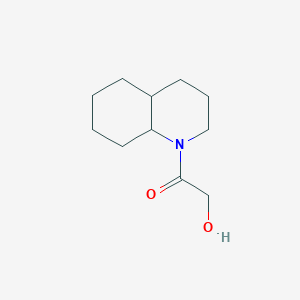
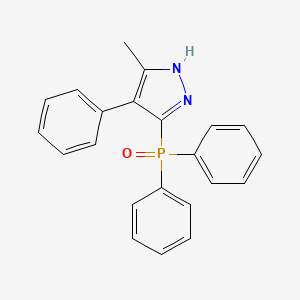
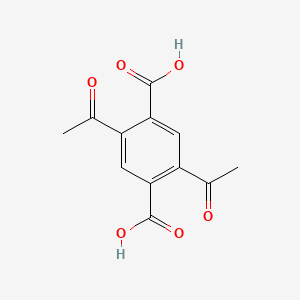
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
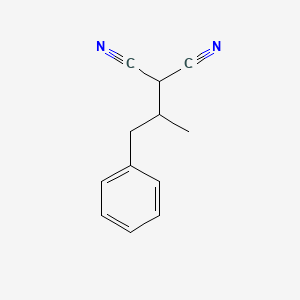

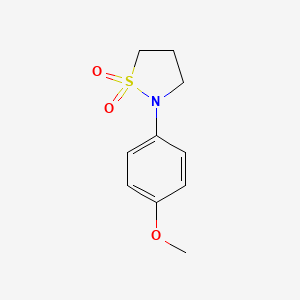

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)


